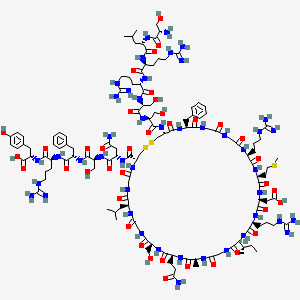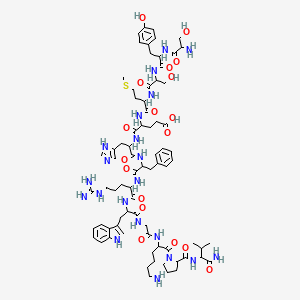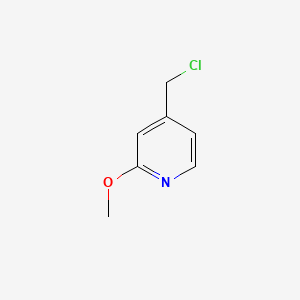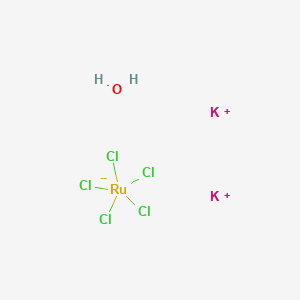
1,1,3,3-Tetramethyl-2-(perfluorophenyl)isouronium hexafluorophosphate(V)
描述
1,1,3,3-Tetramethyl-2-(perfluorophenyl)isouronium hexafluorophosphate(V) is a useful research compound. Its molecular formula is C11H12F11N2OP and its molecular weight is 428.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,1,3,3-Tetramethyl-2-(perfluorophenyl)isouronium hexafluorophosphate(V) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,1,3,3-Tetramethyl-2-(perfluorophenyl)isouronium hexafluorophosphate(V) including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
[dimethylamino-(2,3,4,5,6-pentafluorophenoxy)methylidene]-dimethylazanium;hexafluorophosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F5N2O.F6P/c1-17(2)11(18(3)4)19-10-8(15)6(13)5(12)7(14)9(10)16;1-7(2,3,4,5)6/h1-4H3;/q+1;-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVQFDAVRRJCRJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=[N+](C)C)OC1=C(C(=C(C(=C1F)F)F)F)F.F[P-](F)(F)(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F11N2OP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70578786 | |
| Record name | (Dimethylamino)-N,N-dimethyl(pentafluorophenoxy)methaniminium hexafluorophosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70578786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
428.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
206190-14-9 | |
| Record name | (Dimethylamino)-N,N-dimethyl(pentafluorophenoxy)methaniminium hexafluorophosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70578786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pentafluorphenol-tetramethyluronium hexafluorophosphat | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary application of PFTU in the provided research?
A1: The provided research highlights PFTU's use as a coupling reagent in peptide synthesis. Specifically, it facilitates the formation of amide bonds between (2S,4S)-4-acylamino-5-oxopyrrolidine-2-carboxylic acids and various amines to create a library of (2S,4S)-4-acylamino-5-oxopyrrolidine-2-carboxamides.
Q2: Are there any limitations to using PFTU in this context?
A2: Yes, the research indicates that PFTU is not always suitable for amide bond formation in this specific reaction. While other coupling reagents like EEDQ and TBTU successfully yielded the desired carboxamides, PFTU sometimes led to the formation of diketopiperazines as byproducts instead.
Q3: Beyond peptide synthesis, is PFTU utilized in other research areas?
A3: Yes, PFTU is a key component in developing a novel biomaterial for treating myocardial infarction (MI). Researchers synthesized a segmented polyurethane (PFTU) incorporating PFTU and other molecules.
Q4: What is the significance of this PFTU-based polyurethane in MI treatment?
A4: This polyurethane exhibits ROS-scavenging properties, meaning it can neutralize harmful reactive oxygen species (ROS) generated after MI. This is crucial as excessive ROS contributes significantly to oxidative injury in the myocardium.
Q5: How is this PFTU-based polyurethane delivered to the damaged heart tissue?
A5: The researchers developed electrospun composite patches made of PFTU and gelatin (PFTU/Gt). These fibrous patches are designed for implantation directly onto the heart tissue surface, enabling localized ROS scavenging and promoting healing.
Q6: Are there any in vivo studies demonstrating the efficacy of these PFTU/Gt patches?
A6: Yes, the research involved implanting the PFTU/Gt patches in a rat model of MI. Results showed a consistent decrease in ROS levels, membrane peroxidation (a marker of oxidative damage), and cell apoptosis in the treated hearts compared to controls.
Q7: Did the PFTU/Gt patches impact long-term cardiac function in the rat model?
A7: The PFTU/Gt patches demonstrated positive long-term effects. The treated hearts exhibited reduced inflammation and fibrosis, leading to reduced left ventricular remodeling and improved cardiac function 28 days post-implantation compared to the control group.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![4-Chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1591430.png)




